Lipophilicity Advantage Over the 2,4-Dichlorophenoxyacetamide Parent Core
CAS 1251548-52-3 exhibits a calculated logP of 3.48, which is 1.59 log units higher than the unsubstituted 2,4-dichlorophenoxyacetamide core (logP 1.89) [1][2]. This difference corresponds to an approximately 39-fold increase in partition coefficient (P), predicting significantly enhanced passive membrane crossing [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.48 (calculated, ZINC20) |
| Comparator Or Baseline | 2,4-Dichlorophenoxyacetamide (CAS 1982-42-9): logP = 1.89 (calculated, PubChem) |
| Quantified Difference | ΔlogP = +1.59 (≈ 39× higher P) |
| Conditions | In silico prediction (XLogP3 / ZINC internal method); no experimental logD7.4 data available. |
Why This Matters
The higher logP can influence compound selection when optimizing for cellular permeability, but may also increase nonspecific binding—requiring empirical confirmation.
- [1] ZINC20 (2024). Substance record for ZINC000000029485 (CAS 1251548-52-3). Calculated logP = 3.48. https://zinc20.docking.org/substances/ZINC000000029485/ View Source
- [2] PubChem (2024). Compound summary for 2-(2,4-Dichlorophenoxy)acetamide (CAS 1982-42-9). XLogP3 = 1.89. https://pubchem.ncbi.nlm.nih.gov/compound/2-_2_4-Dichlorophenoxy_acetamide View Source
